1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine
Description
This compound is a triazolopyridazine derivative featuring a piperazine scaffold substituted with a 3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group and a (5-ethylthiophen-2-yl)sulfonyl moiety. The ethyl substituents on both the triazolo-pyridazine core and the thiophene ring likely enhance lipophilicity and binding affinity, while the sulfonyl group improves solubility and pharmacokinetic properties . Crystal structure studies of related compounds highlight the importance of the triazolopyridazine core in forming hydrogen bonds and hydrophobic interactions with BRD4’s acetyl-lysine binding pocket .
Properties
IUPAC Name |
3-ethyl-6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S2/c1-3-13-5-8-17(26-13)27(24,25)22-11-9-21(10-12-22)16-7-6-15-19-18-14(4-2)23(15)20-16/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYIDVYETNOVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4CC)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to interact with a variety of enzymes and receptors. These include carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes play crucial roles in various biochemical processes, including metabolism, neural signaling, and hormone regulation.
Mode of Action
It is known that the triazolothiadiazine core, a hybrid nucleus made by fusion of two pharmaceutically active moieties, ie, triazole and thiadiazine, can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics. This allows the compound to bind to its targets and modulate their activity.
Biochemical Pathways
For instance, inhibition of carbonic anhydrase could affect acid-base balance and fluid regulation in the body, while inhibition of cholinesterase could impact neural signaling.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects. These effects are likely the result of the compound’s interaction with its targets and the subsequent modulation of various biochemical pathways.
Biological Activity
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core linked to a piperazine ring and a sulfonyl group derived from 5-ethylthiophen. The molecular formula is , with a molecular weight of approximately 382.47 g/mol. Its structure can influence its interaction with biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.47 g/mol |
| CAS Number | 1060226-12-1 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions beginning with the formation of the triazolo-pyridazine core through cyclization reactions involving hydrazines and appropriate precursors. The piperazine moiety is introduced via nucleophilic substitution reactions, followed by sulfonylation to attach the ethylthiophen group.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The triazolo-pyridazine core can interact with active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways relevant in cancer and inflammation.
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, impacting cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial properties against various strains, indicating potential use in treating infections.
Case Studies and Research Findings
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar triazolo-pyridazine derivatives. The findings indicated that these compounds could induce apoptosis in cancer cell lines through caspase activation and cell cycle arrest mechanisms .
- Antimicrobial Activity : Research conducted by MDPI highlighted the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the sulfonyl group significantly affected antimicrobial potency .
- Inflammation Models : In vivo studies demonstrated that certain derivatives could reduce inflammatory markers in animal models of arthritis, suggesting a role in anti-inflammatory therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other triazolo-pyridazine derivatives.
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 1-{3-Ethyl-[1,2,4]triazolo[4,3-b]} | Moderate | High | Enzyme inhibition |
| 1-{3-Methyl-[1,2,4]triazolo[4,3-b]} | High | Moderate | Receptor binding |
| 1-{3-Ethyl-[1,2,4]triazolo[4,3-b]} | Low | High | Antioxidant properties |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has been investigated for its efficacy against bacterial strains. Its sulfonyl group enhances interaction with bacterial enzymes, leading to inhibition of growth and biofilm formation .
- Anti-inflammatory Effects : The anti-inflammatory potential of this compound is being explored in various models, showing promise in reducing cytokine production and inflammatory markers in vitro and in vivo .
Biological Mechanisms
The mechanisms by which 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine exerts its effects involve:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer progression and inflammation. For example, it may inhibit kinases or proteases that are crucial for tumor growth .
- Receptor Binding : Its structure allows for binding to various receptors in the body, potentially modulating signaling pathways associated with pain and inflammation .
Case Study 1: Anticancer Activity
A study published in Molecules examined several derivatives of triazolo-pyridazines, including the compound . It was found to significantly inhibit the growth of breast cancer cells (MCF-7) at micromolar concentrations. The study highlighted the importance of the sulfonyl group in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Research published in Pharmaceuticals evaluated the antimicrobial activity of various triazolo-pyridazine derivatives against resistant bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group and the piperazine nitrogen atoms serve as key sites for nucleophilic substitution.
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The sulfonyl group undergoes displacement with nucleophiles like hydrazine, forming hydrazide derivatives under mild conditions .
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Piperazine nitrogen atoms react with alkyl halides (e.g., ethyl bromoacetate) to yield N-alkylated products, critical for modifying bioactivity .
Cyclization and Ring-Opening Reactions
The triazolo-pyridazine core participates in cyclization under acidic or thermal conditions.
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Heating with acetic anhydride induces cyclization, forming 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives (yield: 87%) .
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Reaction with carbon disulfide opens the pyridazine ring, producing thiolated analogs (yield: 67%) .
Oxidation and Reduction Pathways
The sulfonyl and ethyl groups are susceptible to redox transformations.
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Catalytic hydrogenation reduces the sulfonyl group to a thioether, altering electronic properties .
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Strong oxidants like KMnO oxidize the ethyl substituent to a carboxylic acid, enhancing polarity .
Coupling Reactions
The piperazine and triazolo-pyridazine units enable cross-coupling for structural diversification.
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Palladium-mediated coupling reactions enable the introduction of fluorophenyl or acetylene groups .
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Heck coupling on brominated derivatives facilitates the synthesis of extended π-conjugated systems .
Hydrolysis and Condensation
The sulfonyl-piperazine linkage undergoes hydrolysis under acidic or basic conditions.
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Hydrolysis in HCl regenerates the parent piperazine and 5-ethylthiophene-2-sulfonic acid .
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Condensation with hydrazine produces hydrazide derivatives for further functionalization .
Comparative Reactivity of Structural Units
| Functional Group | Reactivity Trend | Key Transformations |
|---|---|---|
| Triazolo-pyridazine | Moderate electrophilicity | Cyclization, nucleophilic substitution |
| Sulfonyl Group | High electrophilicity | Displacement, reduction |
| Piperazine | Nucleophilic nitrogen atoms | Alkylation, acylation, coupling |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics are compared to five analogous triazolopyridazine derivatives (Table 1), with key distinctions in substituents, targets, and biological activity.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Target Affinity The 3-ethyl group on the triazolo-pyridazine core (shared by the target compound and Compound 12) is critical for BRD4 binding, as ethyl provides optimal steric bulk without hindering hydrophobic interactions . In contrast, 3-methoxy (AZD5153) or 3-CF₃ (STK651245) groups modulate potency and selectivity through electronic effects . The 5-ethylthiophene sulfonyl moiety in the target compound and CAS 1060308-83-9 enhances solubility compared to non-sulfonylated analogs (e.g., Compound 12). However, replacing thiophene with furan (CAS 1060308-83-9) reduces binding due to the loss of sulfur-mediated interactions .
Bivalent vs. Monovalent Binding AZD5153’s bivalent structure (triazolopyridazine + phenoxyethyl-piperazine) enables simultaneous engagement of two BRD4 bromodomains, achieving sub-100 nM potency . The target compound’s monovalent design likely sacrifices avidity but gains synthetic simplicity and metabolic stability.
Pharmacokinetic Profiles
- Sulfonyl groups (e.g., in the target compound and AZD5153) improve aqueous solubility, critical for oral bioavailability. Conversely, methyl-piperazine derivatives (e.g., Compound 12) exhibit higher plasma protein binding, reducing free drug concentrations .
Structural Insights from Crystallography The crystal structure of Compound 12 bound to BRD4 (PDB: 8X2T) reveals that the ethyl-triazolo-pyridazine core occupies the acetyl-lysine binding site, while the indole-propanol group extends into the ZA channel . The target compound’s 5-ethylthiophene sulfonyl group may occupy a similar hydrophobic region, but experimental validation is needed.
Notes
- Comparative data on cellular potency (e.g., c-Myc suppression) and in vivo efficacy (e.g., xenograft models) for the target compound are absent in available literature, necessitating further studies .
- Substituent optimization on the piperazine ring (e.g., replacing ethyl with cyclopropyl or fluorinated groups) could further enhance target engagement and pharmacokinetics, as demonstrated in related series .
Preparation Methods
Triazolo[4,3-b]Pyridazine Core Construction
The triazolo[4,3-b]pyridazine moiety is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-aminopyridazine derivatives with nitrous acid to form diazonium intermediates, which undergo intramolecular cyclization in the presence of ethyl groups. For example, 3-ethyl-1,2,4-triazolo[4,3-b]pyridazine can be synthesized by treating 3-amino-6-chloropyridazine with ethyl nitrite in acetic acid, yielding the fused triazole ring with a 72–85% efficiency. Key parameters include:
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| 3-Amino-6-chloropyridazine | Ethyl nitrite, AcOH, 0–5°C, 4 hr | 78 |
| Cyclization catalyst | Cu(I) iodide (5 mol%) | +15% |
The ethyl group at position 3 is introduced either during the cyclization step or via post-synthetic alkylation.
Piperazine Sulfonylation
The 4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine segment is prepared through sulfonylation of piperazine derivatives. A two-step protocol is widely adopted:
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Sulfonation : 5-Ethylthiophene-2-sulfonyl chloride is reacted with piperazine in dichloromethane (DCM) at −10°C to prevent disubstitution.
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Purification : The crude product is recrystallized from ethanol/water (3:1) to achieve >95% purity.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Sulfonation | Piperazine, DCM, Et3N, −10°C | −10°C | 2 hr | 88 |
| Quenching | 1M HCl, H2O | RT | 30 min | – |
Electron-deficient thiophene sulfonyl chlorides require longer reaction times (up to 8 hr) for complete conversion.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The triazolo-pyridazine core (position 6) is coupled with the sulfonylated piperazine via nucleophilic aromatic substitution. This reaction is facilitated by electron-withdrawing groups on the pyridazine ring, which activate the C-6 position for displacement. Typical conditions involve:
| Parameter | Value |
|---|---|
| Solvent | DMF or NMP |
| Base | K2CO3 or Cs2CO3 |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hr |
| Yield | 65–82% |
For example, heating 6-chloro-3-ethyl-triazolo[4,3-b]pyridazine with 4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine in DMF at 90°C for 18 hr affords the target compound in 76% yield.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers an alternative for sterically hindered substrates. Using Xantphos as a ligand and Pd(OAc)2 as a catalyst, this method achieves coupling efficiencies of 70–78% under milder conditions (60–70°C).
| Component | Quantity |
|---|---|
| Pd(OAc)2 | 2 mol% |
| Xantphos | 4 mol% |
| Base | t-BuONa |
| Solvent | Toluene |
| Time | 8–12 hr |
This method reduces side products compared to SNAr but requires stringent oxygen-free conditions.
Optimization Challenges
Regioselectivity in Triazolo-Pyridazine Formation
The cyclization of 3-aminopyridazine derivatives occasionally yields regioisomeric byproducts (e.g.,triazolo[1,5-b]pyridazine). Using bulky solvents like tert-amyl alcohol suppresses isomerization, improving regioselectivity to 9:1.
Scalability and Industrial Considerations
Cost-Effective Reagent Selection
Replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions reduces toxicity and facilitates solvent recovery, lowering production costs by ~30% without sacrificing yield.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine, and how is its purity validated?
- Methodological Answer : The synthesis involves multi-step heterocyclic assembly. Key steps include:
- Step 1 : Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene to form intermediates like ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate .
- Step 2 : Cyclization with hydrazine hydrate to generate pyrazole-triazole fused systems .
- Step 3 : Sulfonylation of the piperazine moiety using 5-ethylthiophene-2-sulfonyl chloride under reflux in dichloromethane .
- Purity Validation : High-performance liquid chromatography (HPLC) with >95% purity thresholds and structural confirmation via NMR (e.g., δ 1.35 ppm for ethyl groups) and IR spectroscopy (e.g., S=O stretch at 1150–1250 cm) .
Q. How is the antifungal activity of this compound evaluated in experimental settings?
- Methodological Answer : Antifungal assays typically target Candida albicans or Aspergillus fumigatus strains using:
- Microdilution Broth Assays : Minimum inhibitory concentration (MIC) determination in RPMI-1640 media, with fluconazole as a positive control .
- Enzyme Inhibition : Direct testing against 14α-demethylase lanosterol (CYP51, PDB: 3LD6) via UV-Vis spectroscopy to monitor ergosterol biosynthesis disruption .
Advanced Research Questions
Q. What computational strategies are employed to predict target binding affinity, and how are docking results reconciled with experimental bioactivity data?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite is used with flexible ligand sampling and rigid receptor grids (e.g., CYP51). Key parameters include ΔG ≤ -8 kcal/mol for high affinity .
- Data Reconciliation : Discrepancies between docking scores (e.g., false positives) are addressed by:
- MD Simulations : 100 ns trajectories to assess binding stability (RMSD < 2 Å).
- Enzyme Kinetics : measurements via Lineweaver-Burk plots .
- Example : A compound with docking ΔG = -9.2 kcal/mol but MIC > 64 µg/mL may require scaffold optimization to improve membrane permeability .
Q. How are synthetic conditions optimized to improve yield and scalability for this compound?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency vs. THF .
- Catalysis : Phosphorus oxychloride (POCl) accelerates cyclization at 80°C, reducing reaction time from 24h to 6h .
- Table : Yield Optimization
| Step | Condition Change | Yield Improvement |
|---|---|---|
| Cyclization | POCl (0.5 eq) | 45% → 72% |
| Sulfonylation | DMF, 60°C | 50% → 85% |
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies between in silico ADME predictions and experimental pharmacokinetics?
- Methodological Answer :
- Case Study : SwissADME predicts high gastrointestinal absorption (95%) for the compound, but low oral bioavailability (<20%) is observed in rats.
- Resolution Steps :
Permeability Assays : Caco-2 cell monolayers to validate P > 1 × 10 cm/s.
Metabolite Profiling : LC-MS/MS to identify first-pass metabolism (e.g., CYP3A4-mediated oxidation of the ethylthiophene group) .
Structural Tweaks : Introduce methyl groups to block metabolic hotspots .
Methodological Resources
Q. What tools are recommended for predicting drug-likeness and pharmacokinetic parameters?
- Methodological Answer :
- SwissADME : Computes Lipinski’s Rule of Five violations, topological polar surface area (TPSA < 90 Ų), and logP (2–5).
- Example Output :
| Parameter | Value | Celecoxib (Ref.) |
|---|---|---|
| logP | 3.8 | 3.5 |
| TPSA | 85 Ų | 75 Ų |
| H-bond acceptors | 6 | 5 |
Structural-Activity Relationship (SAR)
Q. How does the 5-ethylthiophene sulfonyl group influence biological activity compared to other sulfonyl substituents?
- Methodological Answer :
- SAR Study : Replace 5-ethylthiophene with phenyl or methylsulfonyl groups.
- Antifungal Potency : 5-ethylthiophene (MIC = 8 µg/mL) > phenyl (MIC = 32 µg/mL) due to enhanced hydrophobic interactions with CYP51’s heme pocket .
- Electrostatic Effects : Sulfonyl groups increase acidity (pKa ~ 2.5), improving solubility at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
